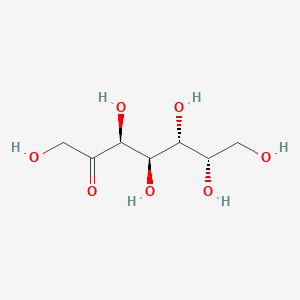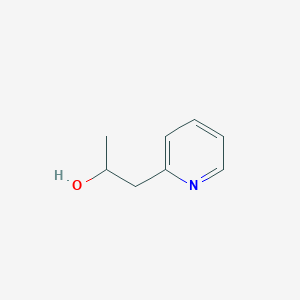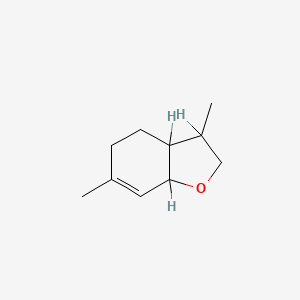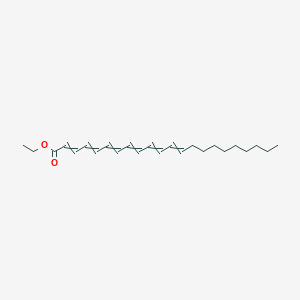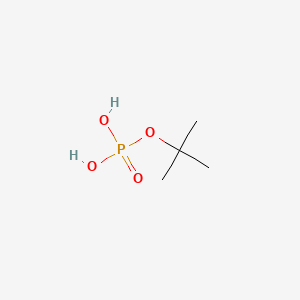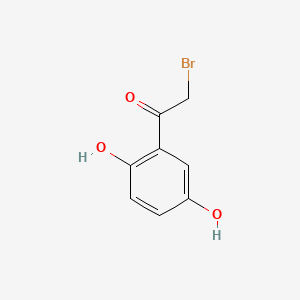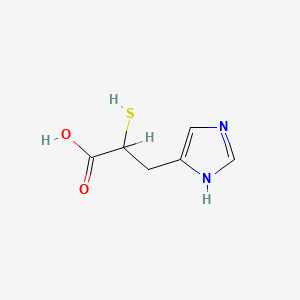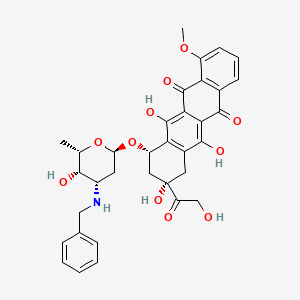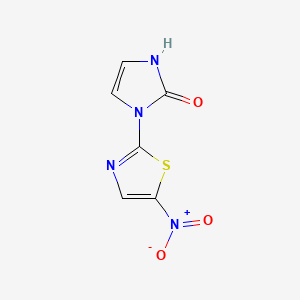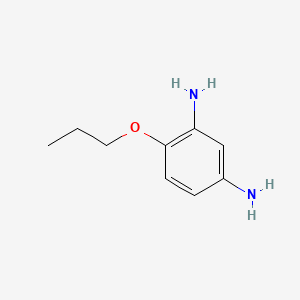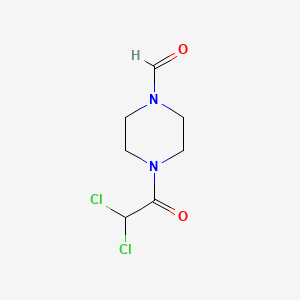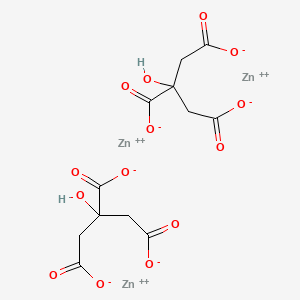
Zinc citrate
概述
描述
柠檬酸锌是柠檬酸的锌盐。它通常用作膳食补充剂来解决锌缺乏症,也是锌的来源,锌是一种必需的微量元素。锌在各种生物过程中发挥着至关重要的作用,包括免疫功能、蛋白质合成、DNA合成、伤口愈合和细胞分裂 。柠檬酸锌以其口服给药后有效的吸收而闻名 .
作用机制
生化分析
Biochemical Properties
Zinc citrate acts as a cofactor for over 300 enzymes involved in various biochemical reactions, including protein synthesis, lipid metabolism, and DNA synthesis . It interacts with enzymes such as DNA polymerase and RNA polymerase, which are vital for the synthesis and repair of DNA . This compound also influences the activity of zinc finger proteins, which bind to DNA and regulate gene expression . These interactions underscore the integral role of this compound in cellular function and health.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It supports the immune system by enhancing the function of immune cells and aiding in lipid metabolism . This compound influences cell signaling pathways, gene expression, and cellular metabolism by acting as a cofactor for enzymes involved in these processes . It also plays a role in promoting cell growth, differentiation, and apoptosis, further highlighting its importance in maintaining cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes and proteins, facilitating their catalytic activity . This compound also influences gene expression by interacting with zinc finger proteins that bind to DNA and regulate the transcription of genes involved in cell growth and differentiation . Additionally, this compound plays a role in enzyme inhibition or activation, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and effective absorption following oral administration . Factors such as dietary composition and the presence of zinc transporters in the intestine can influence its bioavailability . Long-term studies have shown that this compound supplementation can mitigate the effects of dietary zinc deficiency and support essential metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective in improving zinc status and supporting cellular metabolism at appropriate dosages . High doses of this compound can lead to toxic effects, including reduced serum concentration and potential adverse effects on cellular function . It is crucial to determine the optimal dosage to avoid toxicity while reaping the benefits of this compound supplementation.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . It acts as a cofactor for enzymes involved in these pathways, ensuring their proper function . This compound also influences metabolic flux and metabolite levels, further highlighting its role in maintaining metabolic homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through zinc transporters . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments . This compound’s high bioavailability ensures efficient absorption and distribution, supporting the body’s zinc reserves and ensuring the proper function of zinc-dependent enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is regulated by zinc transporters that direct it to specific compartments or organelles . This compound interacts with zinc-binding proteins and transporters, ensuring its proper distribution within the cell . This localization is crucial for its activity and function, as it allows this compound to participate in various cellular processes and maintain cellular homeostasis .
准备方法
合成路线和反应条件: 柠檬酸锌可以通过氧化锌或碳酸锌与柠檬酸反应合成。该反应通常涉及将柠檬酸溶解在水中,然后将氧化锌或碳酸锌添加到溶液中。混合物被搅拌并加热以促进反应,导致形成柠檬酸锌。该反应可以表示如下:
3ZnO + 2C6H8O7→Zn3(C6H5O7)2+3H2O
工业生产方法: 在工业环境中,柠檬酸锌是通过将柠檬酸、氧化锌和水以特定比例混合来生产的。将混合物放入反应釜中,并在 40-60°C 的温度下保持 60-70 分钟。反应完成后,将混合物在结晶、过滤、干燥和包装之前进行 30-40 分钟的熟化 {_svg_3}.
化学反应分析
反应类型: 柠檬酸锌经历各种化学反应,包括:
常见试剂和条件:
主要形成的产物:
科学研究应用
柠檬酸锌具有广泛的科学研究应用,包括:
相似化合物的比较
柠檬酸锌与其他锌化合物相比,基于它们的生物利用度和吸收率:
葡萄糖酸锌: 葡萄糖酸锌通常存在于非处方补充剂中,具有合理的吸收率。
类似化合物:
- 葡萄糖酸锌
- 吡啶甲酸锌
- 硫酸锌
柠檬酸锌以其有效的吸收、宜人的味道以及在各个领域的广泛应用而脱颖而出。
属性
CAS 编号 |
546-46-3 |
|---|---|
分子式 |
C6H8O7Zn |
分子量 |
257.5 g/mol |
IUPAC 名称 |
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |
InChI |
InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
RUWKZSPFMDVLRC-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |
Key on ui other cas no. |
546-46-3 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is zinc citrate considered a good source of zinc?
A1: this compound demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.
Q2: How does this compound compare to zinc oxide in terms of absorption?
A2: Research indicates that zinc absorption from this compound is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.
Q3: Can this compound influence the absorption of other minerals?
A3: Studies on rabbits revealed that administering this compound alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of this compound (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.
Q4: What are the applications of this compound in oral care products?
A4: this compound is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.
Q5: How effective is this compound in controlling dental plaque?
A5: Studies show that a dentifrice containing this compound resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.
Q6: Can this compound be combined with other agents for enhanced antiplaque effects?
A6: Combining this compound with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.
Q7: Are there long-term effects of using this compound-containing dentifrices on oral flora?
A7: Research suggests that prolonged use of a this compound/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.
Q8: How does this compound impact carbohydrate metabolism in diabetic rats?
A8: In streptozotocin-induced diabetic rats, this compound supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.
Q9: Can this compound combined with chromium citrate improve antioxidant defense in diabetic rats?
A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.
Q10: Can this compound be used as a precursor for nanomaterials?
A10: this compound serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.
Q11: How does the thermal decomposition of this compound proceed?
A11: Thermal decomposition of this compound occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.
Q12: Can this compound be used for drug delivery applications?
A12: this compound can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of this compound in acidic environments, suggesting its potential in food and pharmaceutical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine](/img/structure/B1201970.png)
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
